Ethyl 2-[(2,3-dichloro-6-nitrophenyl)methylamino]acetate hydrochloride Ethyl 2-[(2,3-dichloro-6-nitrophenyl)methylamino]acetate hydrochloride A metabolite of Anagrelide
Brand Name: Vulcanchem
CAS No.: 70380-50-6
VCID: VC21340800
InChI: InChI=1S/C11H12Cl2N2O4.ClH/c1-2-19-10(16)6-14-5-7-9(15(17)18)4-3-8(12)11(7)13;/h3-4,14H,2,5-6H2,1H3;1H
SMILES: CCOC(=O)CNCC1=C(C=CC(=C1Cl)Cl)[N+](=O)[O-].Cl
Molecular Formula: C11H12Cl2N2O4 HCl
Molecular Weight: 307.14 36.46

Ethyl 2-[(2,3-dichloro-6-nitrophenyl)methylamino]acetate hydrochloride

CAS No.: 70380-50-6

Cat. No.: VC21340800

Molecular Formula: C11H12Cl2N2O4 HCl

Molecular Weight: 307.14 36.46

Purity: > 95%

* For research use only. Not for human or veterinary use.

Ethyl 2-[(2,3-dichloro-6-nitrophenyl)methylamino]acetate hydrochloride - 70380-50-6

CAS No. 70380-50-6
Molecular Formula C11H12Cl2N2O4 HCl
Molecular Weight 307.14 36.46
IUPAC Name ethyl 2-[(2,3-dichloro-6-nitrophenyl)methylamino]acetate;hydrochloride
Standard InChI InChI=1S/C11H12Cl2N2O4.ClH/c1-2-19-10(16)6-14-5-7-9(15(17)18)4-3-8(12)11(7)13;/h3-4,14H,2,5-6H2,1H3;1H
Standard InChI Key OUUNBAYMSDWITP-UHFFFAOYSA-N
SMILES CCOC(=O)CNCC1=C(C=CC(=C1Cl)Cl)[N+](=O)[O-].Cl
Canonical SMILES CCOC(=O)CNCC1=C(C=CC(=C1Cl)Cl)[N+](=O)[O-].Cl
Appearance Solid powder

Chemical Identity and Structure

Molecular Composition and Basic Properties

Ethyl 2-[(2,3-dichloro-6-nitrophenyl)methylamino]acetate hydrochloride is an organic compound with a complex aromatic structure. The molecular formula of this compound is C11H12Cl2N2O4·HCl, which can also be represented as C11H13Cl3N2O4 when including the hydrochloride component in the formula . Its structure consists of a 2,3-dichloro-6-nitrophenyl group connected to an ethyl acetate moiety through a methylamino linkage. The presence of the hydrochloride salt form affects its solubility and stability compared to its free base counterpart. The compound has a molecular weight of approximately 343.6 g/mol, with the free base component accounting for 307.14 g/mol and the hydrochloride component contributing 36.46 g/mol to the total mass . This relatively high molecular weight, combined with its structural features, influences its physical properties and chemical reactivity in various environments.

Structural Characteristics

The structural characteristics of ethyl 2-[(2,3-dichloro-6-nitrophenyl)methylamino]acetate hydrochloride include several key functional groups that define its chemical behavior. The aromatic ring contains two chlorine atoms at positions 2 and 3, which introduce electron-withdrawing effects and steric hindrance that influence its reactivity patterns. Additionally, the nitro group at position 6 of the phenyl ring contributes significant electronic effects that can activate or deactivate certain positions on the ring toward nucleophilic or electrophilic reactions. The secondary amine linkage (methylamino group) connects the aromatic system to the glycine ethyl ester portion, providing a site for potential hydrogen bonding and protonation. The ester group (ethyl acetate moiety) represents another reactive center that can undergo hydrolysis and other transformations under appropriate conditions . These structural elements collectively determine the compound's chemical behavior, including its stability, solubility profile, and potential for participating in various chemical reactions.

Representation and Structural Formula

The chemical structure of ethyl 2-[(2,3-dichloro-6-nitrophenyl)methylamino]acetate hydrochloride can be represented through various chemoinformatic notations that provide precise structural information. The International Chemical Identifier (InChI) for this compound is InChI=1S/C11H12Cl2N2O4.ClH/c1-2-19-10(16)6-14-5-7-9(15(17)18)4-3-8(12)11(7)13;/h3-4,14H,2,5-6H2,1H3;1H, which encodes complete structural information including atomic connectivity and stereochemistry . The Simplified Molecular-Input Line-Entry System (SMILES) notation, CCOC(=O)CNCC1=C(C=CC(=C1Cl)Cl)N+[O-].Cl, provides a more compact representation that can be processed by various chemical software packages . These standardized notations are crucial for database searches, computational chemistry analyses, and ensuring consistent identification of the compound across different chemical databases and research publications.

Nomenclature and Identification

Systematic Naming and Synonyms

Physical and Chemical Properties

Chemical Reactivity

The chemical reactivity of ethyl 2-[(2,3-dichloro-6-nitrophenyl)methylamino]acetate hydrochloride is determined by its diverse functional groups, each contributing specific reaction pathways. The ester group is susceptible to hydrolysis under both acidic and basic conditions, potentially yielding the corresponding carboxylic acid derivative. The secondary amine function (methylamino group) can participate in various reactions, including alkylation, acylation, and oxidation processes, depending on the reaction conditions. The nitro group on the phenyl ring can undergo reduction to form an amino group under appropriate reducing conditions, which would significantly alter the electronic properties of the aromatic system. The chlorine substituents on the aromatic ring may participate in nucleophilic aromatic substitution reactions, particularly when activated by the electron-withdrawing nitro group. These various reactive centers make the compound potentially valuable as a building block in organic synthesis, where selective transformations of specific functional groups could yield structurally diverse derivatives with modified properties.

Relationship to Anagrelide

Structural Relationship and Transformation Pathways

The structural relationship between ethyl 2-[(2,3-dichloro-6-nitrophenyl)methylamino]acetate hydrochloride and Anagrelide provides insights into potential transformation pathways connecting these compounds. Anagrelide (6,7-dichloro-1,5-dihydroimidazo[2,1-b]quinazolin-2(3H)-one) shares certain structural elements with the impurity, particularly the presence of chlorinated aromatic systems . The impurity may represent an intermediate or side product in the synthetic pathway toward Anagrelide, possibly formed during reactions involving the construction of the quinazoline ring system or the imidazole component of the final drug molecule. Alternatively, if it functions as a metabolite, it could result from metabolic processes such as hydrolysis of cyclic structures, oxidative transformations, or conjugation reactions that modify the parent drug structure after administration. The specific chemical transformations connecting these compounds would involve complex reaction sequences that could include ring-opening reactions, functional group interconversions, or oxidative/reductive processes depending on the exact relationship. Elucidating these transformation pathways is important for understanding drug metabolism, developing improved synthetic routes, and establishing appropriate control strategies for pharmaceutical manufacturing.

Regulatory Significance

From a regulatory perspective, the identification and control of ethyl 2-[(2,3-dichloro-6-nitrophenyl)methylamino]acetate hydrochloride in Anagrelide products has significant implications for pharmaceutical quality and safety. As "Anagrelide Impurity 1 HCl," this compound would be subject to regulatory requirements regarding acceptable limits in drug substances and products . Regulatory agencies such as the FDA, EMA, and other national authorities typically establish specific acceptance criteria for pharmaceutical impurities based on their structures, potential toxicities, and daily exposure levels. The compound's inclusion in regulatory documents, such as pharmacopoeial monographs (USP/EP/BP) as suggested by its synonyms, indicates its recognition as a compound requiring monitoring and control in pharmaceutical manufacturing . Depending on its structural features and potential toxicity, specific limits might be established following guidelines such as those for genotoxic impurities or general impurities in ICH (International Council for Harmonisation) documents. The presence of both nitro and chloro groups in its structure might warrant particular attention due to the potential structural alerts these groups represent in toxicological assessments .

Synthetic Approaches and Preparation

Purification and Analysis

The purification of ethyl 2-[(2,3-dichloro-6-nitrophenyl)methylamino]acetate hydrochloride would typically employ a combination of standard laboratory techniques suitable for isolating organic compounds, particularly those in salt form. Recrystallization from appropriate solvent systems (possibly ethanol, acetone, or their mixtures with water) would likely be the primary method for obtaining high-purity material, taking advantage of the crystalline nature of hydrochloride salts. Column chromatography using silica gel or other suitable stationary phases might be employed for preliminary purification of complex reaction mixtures before final recrystallization. For analytical assessment, various chromatographic methods would be applicable, including High-Performance Liquid Chromatography (HPLC) with UV detection, which would be particularly suitable given the compound's aromatic structure with multiple chromophores. Structure confirmation would typically involve spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (both 1H and 13C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy to verify functional groups. The purity standards for research applications generally target >95% purity, as indicated in the product specifications from commercial suppliers.

ParameterSpecification
CAS Number70380-50-6
AppearanceSolid powder
Purity> 95%
Molecular FormulaC11H12Cl2N2O4·HCl
Molecular Weight343.6 g/mol
Typical QuantityMilligrams to grams

Applications and Research Context

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